1,2-bis(3-methoxyphenyl)ethane-1,2-dione
Overview
Description
Mechanism of Action
Target of Action
The primary targets of 1,2-bis(3-methoxyphenyl)ethane-1,2-dione are human skin fibroblasts . These cells play a crucial role in the production of extracellular matrix and collagen, which are essential for skin health and integrity .
Mode of Action
This compound interacts with its targets by reducing ultraviolet (UV)B-induced intracellular reactive oxygen species (ROS) production . It also inhibits UVB-induced phosphorylation of mitogen-activated protein (MAP) kinases, activator protein-1 (AP-1), and overexpression of matrix metalloproteinases (MMPs) . Furthermore, it inhibits UVB-induced Smad7 protein expression .
Biochemical Pathways
The compound affects several biochemical pathways. It inhibits the MAP kinase pathway, which is involved in cellular responses to a diverse array of stimuli, such as mitogens, osmotic stress, heat shock and proinflammatory cytokines . It also inhibits the AP-1 pathway, which plays a key role in regulating gene expression in response to a variety of stimuli, including cytokines, growth factors, stress, and bacterial and viral infections .
Result of Action
The molecular and cellular effects of this compound’s action include reduced UVB-induced erythema and wrinkle formation in hairless mice . Histological observation shows that it also ameliorates UVB-induced epidermal hyperplasia and collagen degradation . It reduces UVB-induced MMP-1, interleukin (IL)-6, and nuclear factor-kappaB (NF-ĸB) expression in the mouse skin .
Action Environment
Environmental factors such as UV radiation can influence the action, efficacy, and stability of this compound. For instance, the compound has been shown to reduce UVB-induced photodamage in vitro and in vivo , suggesting that it may be particularly effective in environments with high UV exposure.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,2-bis(3-methoxyphenyl)ethane-1,2-dione can be synthesized through several methods. One common approach involves the reaction of 3-methoxybenzaldehyde with an oxidizing agent such as potassium permanganate or chromium trioxide to form the corresponding benzil derivative . The reaction typically occurs under mild conditions, with the temperature maintained around 60-80°C and the reaction time ranging from 2 to 4 hours .
Industrial Production Methods
In industrial settings, the production of ethanedione, bis(3-methoxyphenyl)- often involves large-scale oxidation reactions using continuous flow reactors. This method ensures consistent product quality and higher yields. The use of environmentally friendly oxidizing agents, such as hydrogen peroxide, is also explored to minimize the environmental impact .
Chemical Reactions Analysis
Types of Reactions
1,2-bis(3-methoxyphenyl)ethane-1,2-dione undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into corresponding alcohols or other reduced forms.
Substitution: The methoxy groups in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Nucleophilic reagents like sodium methoxide or potassium tert-butoxide are employed for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids and other oxidized derivatives.
Reduction: Alcohols and other reduced forms.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1,2-bis(3-methoxyphenyl)ethane-1,2-dione has diverse applications in scientific research, including:
Comparison with Similar Compounds
Similar Compounds
Benzil: A structurally similar compound with two phenyl groups instead of methoxyphenyl groups.
Bis(4-methoxyphenyl)ethanedione: Another similar compound with methoxy groups at different positions on the phenyl rings.
Uniqueness
1,2-bis(3-methoxyphenyl)ethane-1,2-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
1,2-bis(3-methoxyphenyl)ethane-1,2-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14O4/c1-19-13-7-3-5-11(9-13)15(17)16(18)12-6-4-8-14(10-12)20-2/h3-10H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PJGXOGKIVAJFTE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)C(=O)C2=CC(=CC=C2)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7068213 | |
Record name | Ethanedione, bis(3-methoxyphenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7068213 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
40101-17-5 | |
Record name | 3,3′-Dimethoxybenzil | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=40101-17-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,2-Ethanedione, 1,2-bis(3-methoxyphenyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040101175 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,2-Ethanedione, 1,2-bis(3-methoxyphenyl)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Ethanedione, bis(3-methoxyphenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7068213 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Bis(3-methoxyphenyl)ethanedione | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.049.794 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is known about the crystal structure of 3,3'-Dimethoxybenzil and how does its molecular flexibility play a role?
A1: Research suggests that 3,3'-Dimethoxybenzil's crystal structure can be visualized as layers of molecules stacked upon each other. The strongest interactions occur within these layers. Interestingly, the interaction strength along the 'a' and 'c' axes of the crystal differs, with weaker interactions along 'a' and stronger ones along 'c'. This difference makes the shearing of planes relative to each other more energetically favorable. Importantly, the molecule's flexibility is crucial for achieving a good structural model, indicating its dynamic nature within the crystal lattice [, , ].
Q2: Are there any studies exploring the dynamic disorder within the crystal structure of 3,3'-Dimethoxybenzil?
A2: Yes, research indicates that 3,3'-Dimethoxybenzil exhibits dynamic disorder within its crystal structure. This dynamic behavior has been investigated, and attempts have been made to model it []. The specific details of the dynamic disorder and the modeling techniques employed can be found in the referenced research paper.
Q3: Has there been any research on derivatives of 3,3'-Dimethoxybenzil?
A3: Yes, there has been research exploring derivatives of 3,3'-Dimethoxybenzil. Specifically, the reduction of 4,4'-Dibenzyoxy-3,3'-dimethoxybenzil has been investigated []. This research likely focuses on the chemical reactivity and potential transformations of the parent compound.
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